molecular formula C13H16FN3O2S B4739911 2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B4739911
M. Wt: 297.35 g/mol
InChI Key: XYPOTMWMNHKFQU-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with N-allylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)propanoic acid: A related compound with a similar fluorophenoxy group but different functional groups.

    N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide: Another derivative with an ethyl group instead of an allyl group.

Uniqueness

2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)propanoylamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-3-8-15-13(20)17-16-12(18)9(2)19-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPOTMWMNHKFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC=C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Reactant of Route 6
2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

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